molecular formula C11H14FNO B3031250 N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide CAS No. 21328-16-5

N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide

Cat. No.: B3031250
CAS No.: 21328-16-5
M. Wt: 195.23 g/mol
InChI Key: GDEDYHLMZWVVBL-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide is a formamide derivative featuring a tertiary alkyl group (1,1-dimethylethyl, or tert-butyl) substituted at the 2-position with a 4-fluorophenyl moiety. These analogs are synthesized via palladium-catalyzed cross-coupling and formylation reactions, as demonstrated in the evidence .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-methylpropan-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-11(2,13-8-14)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEDYHLMZWVVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566357
Record name N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21328-16-5
Record name N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide typically involves the reaction of 4-fluorobenzyl bromide with tert-butylamine, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the formamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) : Nitro-substituted derivatives (1−f, 1−h) show moderate yields (52–64%), likely due to reduced reactivity of nitro-substituted boronic acids in cross-coupling .
  • Electron-donating groups (EDGs) : Methoxy-substituted 1−g achieves a higher yield (72%), suggesting EDGs enhance coupling efficiency .

Spectroscopic Properties

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency varies with substituent electronic effects:

Compound C=O Stretching Frequency (cm⁻¹) Substituent Electronic Effect
1−f 1677.26 EWG (nitro)
1−h 1677.26 EWG (nitro)
1−g 1686.54 EDG (methoxy)

Analysis :

  • EWGs typically increase C=O bond polarization, raising the stretching frequency. However, 1−g (methoxy-EDG) paradoxically exhibits a higher frequency (1686 cm⁻¹). This may arise from steric or conformational effects in the biphenyl system, altering resonance contributions .

Nuclear Magnetic Resonance (NMR)

  • ¹⁹F NMR : Para-fluorophenyl groups in all analogs resonate near δ -117.7 ppm, consistent with para-substitution .
  • ¹H/¹³C NMR : Chemical shifts for formamide protons (δ ~8.3–8.5 ppm) and carbonyl carbons (δ ~162–165 ppm) align with typical formamide derivatives.

Electronic and Steric Effects

  • Methoxy group (1−g) : EDGs increase electron density, possibly stabilizing the formamide moiety but reducing electrophilicity .
  • tert-Butyl group (target compound) : The bulky tert-butyl group may hinder crystallization or intermolecular interactions compared to planar diaryl analogs.

Physical and Structural Properties

highlights phase transitions in simpler formamides like N-(4-Methylphenyl)formamide, where substituents influence crystal packing and dielectric behavior . While analogous data are unavailable for the target compound, biphenyl derivatives (e.g., 1−f, 1−g) likely exhibit distinct crystallinity due to extended π-conjugation.

Biological Activity

N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H14_{14}FNO
  • Molecular Weight : 201.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2425-74-3

The compound features a tert-butyl group attached to a formamide structure, which enhances its lipophilicity and potentially its bioavailability.

Pharmacological Effects

This compound has been investigated for various pharmacological effects, particularly in the context of respiratory diseases. Research indicates that compounds with similar structures may exhibit beta-adrenergic activity, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) .

The mechanism of action is primarily associated with the modulation of adrenergic receptors. Specifically, compounds in this class may act as selective agonists for the β₂-adrenergic receptor, leading to bronchodilation and improved airflow in patients with obstructive airway diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on COPD Treatment :
    • A clinical trial evaluated the efficacy of beta-adrenergic agonists similar to this compound in managing COPD symptoms.
    • Results indicated significant improvements in lung function and patient-reported outcomes when administered once daily .
  • Toxicological Assessments :
    • Toxicity studies have shown that while related compounds exhibit therapeutic benefits, they also require careful evaluation for potential adverse effects on fertility and other biological systems .
    • The reproductive toxicity assessments indicated a need for further investigation into the long-term effects of exposure to such compounds.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
BronchodilationPotential β₂-adrenergic agonist activity ,
Efficacy in COPDImproved lung function in clinical trials
ToxicityConcerns regarding reproductive health

Q & A

Advanced Research Question

  • In vitro assays : Cytotoxicity via MTT assay (IC50_{50} values against cancer cell lines like MCF-7 or HepG2) .
  • Molecular docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) using AutoDock Vina, focusing on fluorophenyl hydrophobic interactions .
  • Antimicrobial screening : Agar diffusion assays against E. coli or S. aureus, with MIC values determined via microdilution .

How should researchers address contradictions in reported synthetic yields or spectral data?

Advanced Research Question
Discrepancies often arise from solvent purity, catalyst choice, or analytical calibration. For example:

  • Yield variation : Replicate reactions using anhydrous solvents (e.g., DMF stored over molecular sieves) .
  • Spectral mismatches : Cross-validate with independent techniques (e.g., compare NMR data with computational predictions via ChemDraw or Gaussian) .

What chromatographic methods ensure purity ≥98% for pharmacological studies?

Basic Research Question
Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min detects impurities (e.g., tert-butyl byproducts). UV detection at 254 nm and retention time comparison against standards are critical .

How does the 4-fluorophenyl moiety influence the compound’s electronic and steric properties?

Advanced Research Question
The electron-withdrawing fluorine atom increases amide resonance stability, confirmed via Hammett plots (σp_p = 0.06 for fluorine). Steric effects from the tert-butyl group reduce rotational freedom, evidenced by restricted C-N bond rotation in VT-NMR (variable-temperature studies) .

What solvent systems are recommended for solubility challenges in formulation studies?

Basic Research Question
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures (1:1). Sonication (30 min, 40 kHz) or co-solvents (e.g., PEG-400) enhance solubility for in vivo dosing .

How does storage condition (temperature, light) impact the compound’s stability?

Basic Research Question
Store at –20°C in amber vials under nitrogen to prevent hydrolysis (amide bond susceptibility) or photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .

What computational methods predict metabolic pathways or toxicity profiles?

Advanced Research Question

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation) .
  • Toxicity screening : Ames test simulations (e.g., TOPKAT) assess mutagenicity, while ProTox-II predicts hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide
Reactant of Route 2
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N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.